molecular formula C17H19BrO B1405542 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene CAS No. 1427460-79-4

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Cat. No.: B1405542
CAS No.: 1427460-79-4
M. Wt: 319.2 g/mol
InChI Key: OOMJPFTVOOIJTP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(3-tert-butylphenoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process, allowing for better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Could be explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene: Similar structure but with the tert-butyl group in a different position.

    1-(Bromomethyl)-2-(3-methylphenoxy)benzene: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(Bromomethyl)-2-(3-tert-butylphenyl)benzene: Similar structure but without the oxygen atom in the phenoxy group.

Uniqueness

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is unique due to the presence of both a bromomethyl group and a tert-butylphenoxy group on the benzene ring

Properties

IUPAC Name

1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJPFTVOOIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193129
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-79-4
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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